AZD5363 dihydrochloride was developed by AstraZeneca and is classified under the category of small molecule inhibitors targeting the Akt pathway. It has been extensively studied in preclinical and clinical settings due to its ability to inhibit tumor growth and progression in various cancer models, especially in castrate-resistant prostate cancer and breast cancer .
The synthesis of AZD5363 involves several key steps:
These steps highlight the complexity involved in synthesizing AZD5363, requiring careful control of reaction conditions to ensure high yields of the final product.
AZD5363 dihydrochloride has a complex molecular structure characterized by a pyrrolopyrimidine core with various functional groups that enhance its biological activity. The molecular formula is , with a molecular weight of approximately 360.25 g/mol.
The three-dimensional structure allows for effective binding to the Akt protein, facilitating its role as an inhibitor .
AZD5363 dihydrochloride undergoes several chemical reactions that are critical for its function as an inhibitor:
These reactions underscore the importance of AZD5363's design in achieving potent inhibition of cancer cell proliferation.
AZD5363 exerts its effects primarily through the inhibition of the PI3K/Akt signaling pathway:
This mechanism highlights AZD5363's potential as a targeted therapy in oncology.
These properties are essential for determining the practical applications of AZD5363 in research and clinical settings.
AZD5363 dihydrochloride has several notable applications in scientific research:
These applications demonstrate AZD5363's versatility as a research tool and therapeutic agent in oncology.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: